molecular formula C16H12Cl3NO3S B2699153 (Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one CAS No. 1025162-95-1

(Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one

Cat. No.: B2699153
CAS No.: 1025162-95-1
M. Wt: 404.69
InChI Key: ISEJVMYUSNOGGC-SXGWCWSVSA-N
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Description

(Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one is a synthetic organic compound that features a sulfonyl group, a chlorophenyl group, and a dichloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one typically involves the following steps:

    Formation of the enone: The enone moiety can be synthesized through an aldol condensation reaction between an appropriate ketone and aldehyde under basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the anilino group: The anilino group can be introduced through a nucleophilic substitution reaction using an appropriate aniline derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions could target the double bond in the enone moiety.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated ketones or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. For instance, it might be evaluated for its activity against certain diseases or conditions.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one: The compound itself.

    (Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-ol: A similar compound with a hydroxyl group instead of a ketone.

    (Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-amine: A similar compound with an amino group instead of a ketone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)sulfonyl-4-(3,5-dichloroanilino)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO3S/c1-10(21)16(9-20-14-7-12(18)6-13(19)8-14)24(22,23)15-4-2-11(17)3-5-15/h2-9,20H,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEJVMYUSNOGGC-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC(=CC(=C1)Cl)Cl)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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